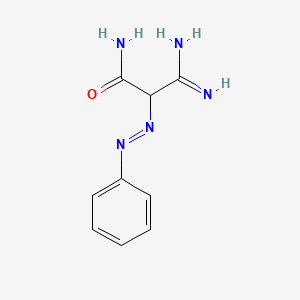

2-Carbamoyl-2-(phenylazo)acetamidine

Description

Contextualization within Azo and Amidine Chemistry

Azo compounds, characterized by the R-N=N-R' functional group, are well-established in chemical research, most notably as dyes and pigments. The phenylazo group in 2-Carbamoyl-2-(phenylazo)acetamidine introduces a site of reactivity that is crucial for its subsequent transformations. The chemistry of azo compounds often involves reactions at the azo linkage or reactions influenced by its electron-withdrawing nature.

Amidines, possessing the RC(=NH)NH₂ functional group, are strong bases and excellent nucleophiles. The amidine moiety in the target molecule provides a key nucleophilic center that can participate in cyclization reactions. The interplay between the electrophilic character of the carbon atom attached to the azo group and the nucleophilic nature of the amidine nitrogen atoms is central to the synthetic utility of this compound.

Significance in Heterocyclic Compound Synthesis Research

The strategic placement of the carbamoyl (B1232498), phenylazo, and amidine groups within a single molecule makes this compound a potent precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for diverse cyclization pathways, potentially leading to the formation of substituted pyrazoles, triazines, and other related heterocyclic systems. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. For instance, the reaction of similar phenylazo precursors with reagents containing active methylene (B1212753) groups is a known route to pyrazole (B372694) derivatives. Furthermore, the amidine functionality is a well-known synthon for the construction of triazine rings. rsc.org

While specific, documented examples of the direct use of this compound in heterocyclic synthesis are not extensively reported in readily available literature, its structural motifs strongly suggest its potential as a versatile intermediate. The general reactivity of related phenylazo and amidine-containing compounds supports its significance as a target for synthetic exploration.

Historical Development of Related Carbamoyl and Phenylazo Systems in Academia

The historical roots of the chemistry relevant to this compound can be traced back to the late 19th century with the discovery of the Japp-Klingemann reaction in 1887. wikipedia.orgsynarchive.comchemeurope.comslideshare.net This reaction provided a general method for the synthesis of hydrazones from β-keto-acids or esters and aryl diazonium salts, laying the groundwork for the synthesis of a vast array of phenylazo compounds. wikipedia.orgsynarchive.comchemeurope.comslideshare.net The reaction involves the coupling of a diazonium salt with a carbanion, followed by the cleavage of an acyl or carboxyl group. wikipedia.org This fundamental transformation has been instrumental in the development of synthetic routes to various heterocyclic compounds, particularly indoles and pyrazoles. wikipedia.org

The study of heterocyclic chemistry itself began to flourish in the early 19th century with the isolation and characterization of compounds like furan, pyrrole, and thiophene (B33073). numberanalytics.com The initial applications of these and other heterocycles were often in the dye industry. numberanalytics.com Over time, the synthesis of more complex heterocyclic systems, including those containing multiple nitrogen atoms, became a central focus of organic chemistry. The development of synthetic methods for carbamoyl-containing compounds and their use as building blocks in medicinal and materials chemistry has also been an area of significant research. organic-chemistry.orgnih.gov The convergence of these fields has led to an appreciation for molecules like this compound, which combine key functional groups for the efficient construction of complex molecular targets.

Compound Data

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | 2-carbamimidoyl-2-(phenyldiazenyl)acetamide | C₉H₁₁N₅O |

| Furan | Furan | C₄H₄O |

| Pyrrole | Pyrrole | C₄H₅N |

| Thiophene | Thiophene | C₄H₄S |

| Pyrazole | 1H-Pyrazole | C₃H₄N₂ |

| Triazine | 1,3,5-Triazine | C₃H₃N₃ |

Interactive Data Table: Properties of this compound (Data inferred from closely related structures and general chemical principles)

| Property | Value |

| Molecular Weight | 205.22 g/mol |

| Appearance | Likely a colored solid |

| Solubility | Expected to be soluble in polar organic solvents |

| Reactivity | Susceptible to nucleophilic attack and cyclization reactions |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-imino-2-phenyldiazenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-8(11)7(9(12)15)14-13-6-4-2-1-3-5-6/h1-5,7H,(H3,10,11)(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQCRGGEGLIWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC(C(=N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218953 | |

| Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086824-05-6 | |

| Record name | 3-Amino-3-imino-2-[(1E)-2-phenyldiazenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Carbamoyl 2 Phenylazo Acetamidine and Its Analogues

Precursor Synthesis Methodologies for 2-Carbamoyl-2-(phenylazo)acetamidine Derivatization

The primary precursor for the synthesis of this compound is 2-carbamoylacetamidine. The synthesis of this key intermediate can be approached through several methodologies, most notably starting from readily available nitriles.

One of the most established methods for the synthesis of amidines from nitriles is the Pinner reaction . wikipedia.orgdrugfuture.com This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester hydrochloride, also known as a Pinner salt. drugfuture.comorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) to yield the desired amidine. researchgate.netyoutube.com In the context of 2-carbamoylacetamidine, a potential starting material is cyanoacetamide. The Pinner reaction would proceed by reacting cyanoacetamide with an alcohol like ethanol (B145695) and HCl to form the corresponding imino ester hydrochloride, which is subsequently treated with ammonia to furnish 2-carbamoylacetamidine hydrochloride.

An alternative approach involves the use of N,N-dimethylacetamide dimethyl acetal (B89532). The condensation of a primary amine with this reagent can yield acetamidines. acs.orgnih.gov While typically used for N-substituted acetamidines, modifications of this method could potentially be adapted for the synthesis of 2-carbamoylacetamidine.

The synthesis of N-substituted amidines can also be achieved through various other methods, including the ytterbium-catalyzed addition of amines to nitriles and multi-component reactions involving nitroalkenes. organic-chemistry.org These methods provide pathways to a diverse range of amidine derivatives that could serve as precursors for analogues of the target compound.

| Precursor Synthesis Method | Starting Material Example | Key Reagents | Intermediate | Ref. |

| Pinner Reaction | Cyanoacetamide | Ethanol, HCl, Ammonia | Imino ester hydrochloride | wikipedia.orgdrugfuture.com |

| Acetal Condensation | N/A | N,N-dimethylacetamide dimethyl acetal | N/A | acs.orgnih.gov |

| Ytterbium-Catalyzed Addition | Nitrile | Amine, Ytterbium amide catalyst | N-arylamidinate | organic-chemistry.org |

Reaction Pathways for the Formation of the this compound Scaffold

The introduction of the phenylazo group onto the 2-carbamoylacetamidine precursor is the critical step in forming the final scaffold. This is primarily achieved through diazo coupling reactions, although condensation reactions present a theoretical alternative.

Diazo coupling is a widely utilized electrophilic aromatic substitution reaction where a diazonium salt reacts with an electron-rich compound. youtube.comyoutube.com In the case of this compound synthesis, the active methylene (B1212753) group in 2-carbamoylacetamidine serves as the nucleophile that attacks the phenyldiazonium cation.

The synthesis begins with the diazotization of aniline (B41778) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the unstable phenyldiazonium chloride. youtube.comresearchgate.netyoutube.com The freshly prepared diazonium salt is then added to a solution of 2-carbamoylacetamidine under controlled pH conditions, usually slightly alkaline to facilitate the deprotonation of the active methylene group, to yield this compound. researchgate.netscribd.comscribd.com The reaction is analogous to the coupling of diazonium salts with other active methylene compounds like β-naphthol and various dicarbonyl compounds. researchgate.netscribd.comscribd.com

| Coupling Partner | Diazonium Salt | Typical Conditions | Product Type | Ref. |

| 2-Carbamoylacetamidine | Phenyldiazonium chloride | 0-5 °C, aq. NaOH | Azo-acetamidine | - |

| β-Naphthol | Phenyldiazonium chloride | 0-5 °C, aq. NaOH | Azo dye (Sudan-I) | scribd.comscribd.com |

| Phenol | Benzenediazonium salt | Low temperature | Azo compound | youtube.com |

A hypothetical alternative route to the this compound scaffold involves a condensation reaction. This could theoretically involve the reaction of a phenylazo-dicarbonyl compound, such as phenylazomalondialdehyde, with a source of ammonia or a related nitrogen-containing compound like urea (B33335).

For instance, the reaction of phenylglyoxal (B86788) with urea has been reported to form cyclic adducts. acs.orgnih.gov A similar condensation could be envisioned between a suitably substituted phenylazo carbonyl compound and a molecule providing the amidine functionality. The reaction of urea with glyoxal (B1671930) or related compounds can lead to the formation of imidazoline (B1206853) derivatives, suggesting that with an appropriately designed phenylazo-dicarbonyl precursor, a condensation reaction could potentially yield a heterocyclic system that could be a precursor to or an analogue of this compound. researchgate.net However, this pathway is less direct and likely more challenging than the diazo coupling route.

| Carbonyl Compound | Condensing Agent | Product Type | Ref. |

| Phenylglyoxal | Urea | Cyclic adducts | acs.orgnih.gov |

| Glyoxal | Urea | Imidazoline derivatives | researchgate.net |

Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity in Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, pH, and the nature of the catalyst.

For the diazo coupling step, maintaining a low temperature (0-5 °C) is critical to ensure the stability of the diazonium salt and prevent its decomposition. youtube.comresearchgate.net The pH of the reaction medium is also a significant factor; a slightly alkaline environment is generally preferred to deprotonate the active methylene group of 2-carbamoylacetamidine, thereby increasing its nucleophilicity. However, excessively high pH can lead to the formation of diazotate ions, which are unreactive.

The choice of solvent can also influence the reaction outcome. While aqueous media are common, the use of co-solvents may be necessary to ensure the solubility of all reactants. In research concerning related azo compounds, variations in the base used (e.g., sodium acetate, sodium hydroxide) and the solvent system have been shown to affect yields.

| Parameter | Variation | Effect on Reaction |

| Temperature | 0-5 °C vs. Room Temperature | Lower temperature stabilizes diazonium salt, preventing side reactions. |

| pH | Acidic vs. Neutral vs. Alkaline | Slightly alkaline pH activates the methylene group for coupling. |

| Solvent | Water, Ethanol, Biphasic systems | Affects solubility of reactants and can influence reaction rate and yield. |

| Base | Sodium Hydroxide, Sodium Acetate | The strength of the base can control the concentration of the nucleophile. |

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of azo compounds to reduce environmental impact and improve safety. For the synthesis of this compound, several green strategies can be envisioned.

One approach is the use of solid acid catalysts for the diazotization step, which can replace corrosive liquid acids and are often recyclable. Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid functionalized magnetic nanoparticles have been successfully used for the synthesis of azo dyes under solvent-free conditions. drugfuture.comresearchgate.net These methods often allow for the reaction to be carried out at room temperature, eliminating the need for cooling baths.

Solvent-free synthesis, or mechanochemistry, where reactants are ground together, is another green alternative that reduces waste and can lead to shorter reaction times and higher yields. drugfuture.com The use of greener solvents, such as water or ethanol, is also a key aspect of green chemistry. Furthermore, developing one-pot syntheses where multiple steps are carried out in the same reaction vessel without isolating intermediates can improve efficiency and reduce waste.

| Green Chemistry Approach | Description | Potential Benefit | Ref. |

| Solid Acid Catalysis | Use of recyclable solid acids like nano BF₃·SiO₂. | Avoids corrosive liquid acids, catalyst can be recovered. | drugfuture.comresearchgate.net |

| Solvent-Free Synthesis | Grinding reactants together without a solvent. | Reduces waste, can increase reaction rates. | drugfuture.com |

| Greener Solvents | Utilizing water or ethanol instead of hazardous organic solvents. | Reduces environmental impact and improves safety. | - |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. | Increases efficiency, reduces waste from workup and purification. | - |

Chemical Reactivity and Transformation Mechanisms of 2 Carbamoyl 2 Phenylazo Acetamidine

Cyclization Reactions and Heterocyclic Ring Formation via 2-Carbamoyl-2-(phenylazo)acetamidine

The rich functionality of this compound, particularly in its 3-amino-5-hydroxypyrazole tautomeric form, makes it a valuable building block for the construction of various fused and substituted heterocyclic rings. These reactions typically proceed through cyclocondensation mechanisms, where the pyrazole (B372694) derivative provides one or more nucleophilic centers that react with electrophilic reagents to form new ring systems.

Thiophene (B33073) Ring Annulation Mechanisms

While direct synthesis of thiophenes from this compound is not extensively documented, the reactivity of related pyrazole derivatives suggests potential pathways for thiophene ring annulation. One plausible approach involves the conversion of the pyrazole precursor into a pyrazole-1-carbothioamide. This intermediate can then undergo cyclization with α-halocarbonyl compounds, such as phenacyl bromide, to yield thiophene derivatives. The reaction proceeds through the nucleophilic attack of the sulfur atom on the α-carbon of the halo-compound, followed by an intramolecular condensation to form the thiophene ring.

Another strategy could involve the Gewald reaction, where a pyrazole derivative with an activated methylene (B1212753) group adjacent to a cyano group reacts with elemental sulfur and an amine to form a 2-aminothiophene. The phenylazo group on the pyrazole ring would influence the reactivity and substitution pattern of the resulting thiophene.

Thiazole (B1198619) Ring Formation Mechanisms

The synthesis of thiazole rings from pyrazole precursors is a well-established transformation that can be extrapolated to this compound. A common method involves the reaction of a pyrazole-1-carbothioamide with α-haloketones, such as phenacyl bromide, in what is known as the Hantzsch thiazole synthesis. nih.gov The mechanism involves the initial S-alkylation of the thiourea (B124793) moiety by the α-haloketone, followed by cyclization through the nucleophilic attack of the pyrazole nitrogen or the exocyclic amino group onto the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring fused or substituted with the pyrazole moiety. nih.gov

The specific reaction conditions, such as the solvent and base used, can influence the regioselectivity of the cyclization, leading to different isomers of pyrazolo-thiazole derivatives.

Pyrazole Ring Synthesis Mechanisms

Given that this compound is itself a pyrazole derivative, this section focuses on the stability and further functionalization of the existing pyrazole ring. The pyrazole ring is aromatic and generally stable. However, the substituents on the ring can be modified. For instance, the amino and hydroxyl groups can be acylated, alkylated, or participate in condensation reactions.

Furthermore, the phenylazo group can be reduced to a hydrazo or amino group, which can then be utilized for subsequent cyclization reactions to form more complex polycyclic systems. The pyrazole ring itself can also undergo electrophilic substitution, primarily at the C4 position, allowing for the introduction of various functional groups.

Pyridine (B92270) and Pyrimidine (B1678525) Ring System Derivatization

The derivatization of this compound to form pyridine and pyrimidine ring systems is a significant area of its chemical transformations. The 3-aminopyrazole (B16455) tautomer is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through the reaction of the 3-aminopyrazole with a 1,3-dielectrophilic species. acs.orgnih.govrsc.orgnih.govrsc.org

Common dielectrophilic reagents include β-dicarbonyl compounds, enaminones, and chalcones. nih.gov The reaction mechanism involves the nucleophilic attack of the endocyclic nitrogen (N1) of the pyrazole ring and the exocyclic amino group on the two electrophilic centers of the reagent. This is followed by a cyclization and dehydration step to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.gov The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the 1,3-dielectrophile. acs.org

The following table summarizes some examples of reagents used for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles:

| Reagent Type | Specific Example | Resulting Heterocycle | Reference |

| β-Dicarbonyl Compound | Acetylacetone | Dimethyl-substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenyl-substituted pyrazolo[1,5-a]pyrimidine | rsc.org |

| Chalcone | 1,3-Diphenylprop-2-en-1-one | Diphenyl-substituted pyrazolo[1,5-a]pyrimidine | nih.gov |

Oxazine (B8389632) Moiety Construction

The construction of an oxazine moiety from this compound is less commonly reported. However, general methods for the synthesis of oxazines from amino-hydroxy compounds can be considered. One potential route involves the reaction of the 3-amino-5-hydroxypyrazole tautomer with a 1,2-dielectrophile, such as an α-haloketone, followed by cyclization.

Alternatively, a Mannich-type reaction involving the aminopyrazole, an aldehyde, and a compound with an active methylene group could potentially lead to the formation of a 1,3-oxazine ring. The synthesis of oxazolo[5,4-d]pyrimidines has been achieved through the cyclization of a pyrimidine ring onto an existing oxazole (B20620) or vice versa, suggesting that with appropriate functionalization, the pyrazole core could be a scaffold for oxazine ring formation. nih.gov

Nucleophilic and Electrophilic Attack Studies on this compound

The pyrazole ring in this compound and its tautomers exhibits distinct regions of electrophilicity and nucleophilicity, which dictates its reactivity towards various reagents.

Studies on the electronic distribution of the pyrazole ring indicate that the C4 position is electron-rich and, therefore, the primary site for electrophilic attack . nih.govrrbdavc.orgquora.com The presence of the electron-donating amino and hydroxyl groups in the 3-amino-5-hydroxypyrazole tautomer further activates the C4 position towards electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and acylation.

Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the adjacent nitrogen atoms. nih.gov This makes them susceptible to nucleophilic attack . Strong nucleophiles can react at these positions, potentially leading to ring-opening or substitution reactions, especially if a good leaving group is present. The phenylazo group at C4 can also influence the reactivity, and its electron-withdrawing nature can further enhance the electrophilicity of the C3 and C5 positions.

The following table summarizes the expected reactivity of the pyrazole ring in this compound towards electrophiles and nucleophiles:

| Position | Electronic Nature | Preferred Reaction | Example Reagents | References |

| C3 | Electron-deficient | Nucleophilic Attack | Strong bases, organometallics | nih.gov |

| C4 | Electron-rich | Electrophilic Attack | Halogens, Nitrating agents, Acylating agents | nih.govrrbdavc.orgquora.com |

| C5 | Electron-deficient | Nucleophilic Attack | Strong bases, organometallics | nih.gov |

Tautomeric Reactivity and its Influence on Chemical Transformations of this compound

The presence of multiple prototropic groups within this compound strongly implies the existence of a dynamic tautomeric equilibrium. Tautomerism, the process of proton transfer between two atoms in the same molecule, is a critical factor in determining the reactivity and reaction pathways of a compound. For this compound, several tautomeric forms can be envisaged, each with distinct electronic and steric properties that would profoundly influence its chemical transformations.

The primary tautomeric possibilities involve the azo-hydrazo equilibrium and the amide-imidic acid and amidine-aminoimine equilibria. The azo-hydrazo tautomerism is a well-documented phenomenon in arylazo compounds, where the proton can shift from an adjacent atom to one of the nitrogen atoms of the azo group, forming a hydrazone isomer. In the case of this compound, this would result in a phenylhydrazone tautomer. The stability of the azo versus the hydrazo form is highly dependent on factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl ring. The hydrazo form often benefits from the formation of a stable intramolecular hydrogen bond.

Furthermore, the carbamoyl (B1232498) and acetamidine (B91507) groups introduce additional layers of tautomeric complexity. The carbamoyl group can exist in an imidic acid form, though this is generally less stable than the amide form. The acetamidine moiety, however, readily undergoes tautomerization between its amidine and aminoimine forms. The interplay of these different tautomeric systems would create a complex equilibrium mixture in solution.

The reactivity of this compound would be a composite of the reactivities of its constituent tautomers. For instance, the nucleophilicity of the molecule would vary significantly between tautomers. The amino group of a hydrazone tautomer would be more nucleophilic than the nitrogen atoms of the azo group in the parent tautomer. Similarly, the different tautomers of the acetamidine group would exhibit distinct patterns of nucleophilicity and basicity.

Chemical transformations, such as alkylation, acylation, or condensation reactions, would likely proceed through the most reactive tautomer present in the equilibrium, even if it is a minor component. The specific reaction conditions could be manipulated to favor the formation of a particular tautomer and thus direct the course of the reaction towards a desired product. For example, in a basic medium, deprotonation could lead to an ambident anion with multiple reactive sites, leading to a mixture of products.

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation of 2 Carbamoyl 2 Phenylazo Acetamidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of 2-Carbamoyl-2-(phenylazo)acetamidine derivatives can be determined.

Proton NMR (¹H-NMR) is instrumental in identifying the various hydrogen environments within a molecule. For derivatives of this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the methine proton, and the protons of the carbamoyl (B1232498) and acetamidine (B91507) functional groups.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the nature and position of any substituents on the phenyl ring.

The methine proton (CH) adjacent to the azo group is expected to be significantly deshielded and would likely appear as a singlet in the region of δ 4.5-5.5 ppm, although its exact position can vary based on the electronic environment.

The protons of the primary amide (CONH₂) and the amidine (C(=NH)NH₂) groups are exchangeable with deuterium (B1214612) and their signals can be broad. They are typically observed in the range of δ 5.0-8.0 ppm. The presence of these broad signals, which would disappear upon the addition of D₂O, can help confirm the presence of these functional groups.

Interactive Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Methine-H | 4.5 - 5.5 | Singlet |

| Carbamoyl-NH₂ | 5.0 - 7.5 | Broad Singlet |

| Acetamidine-NH₂ | 6.0 - 8.0 | Broad Singlet |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of this compound derivatives, distinct signals for each carbon atom are expected.

The carbon atoms of the phenyl ring typically resonate in the aromatic region between δ 120 and 150 ppm. The carbon attached to the azo group (C-N=N) is expected to be the most downfield of the aromatic carbons.

The carbonyl carbon (C=O) of the carbamoyl group is characteristically found further downfield, typically in the range of δ 160-180 ppm. researchgate.net The carbon of the amidine group (C=N) would also be expected in a similar downfield region.

The methine carbon (CH) attached to the azo group would likely appear in the range of δ 50-70 ppm. The interpretation of ¹³C-NMR spectra, in conjunction with ¹H-NMR data, allows for a complete assignment of the carbon framework. hebmu.edu.cn

Interactive Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) |

| Phenyl-C | 120 - 150 |

| Carbonyl C=O | 160 - 180 |

| Amidine C=N | 155 - 175 |

| Methine-C | 50 - 70 |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives would show characteristic absorption bands that confirm the presence of key structural motifs.

The N-H stretching vibrations of the primary amide and amidine groups are expected to appear as one or more broad bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong, sharp band typically observed around 1650-1690 cm⁻¹. researchgate.net

The C=N stretching of the amidine and the N=N stretching of the azo group are expected in the fingerprint region, typically between 1500 and 1650 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. The analysis of these characteristic bands provides strong evidence for the successful synthesis of the target compound. researchgate.net

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (Amide/Amidine) | 3200 - 3500 | Medium-Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium-Sharp |

| C=O (Amide) | 1650 - 1690 | Strong-Sharp |

| C=N / N=N | 1500 - 1650 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The fragmentation pattern observed in the mass spectrum provides additional structural information. Common fragmentation pathways for this class of compounds may include the cleavage of the C-N bond adjacent to the azo group, leading to the formation of a phenyl diazonium ion or a related fragment. The loss of the carbamoyl group (CONH₂) or the amidine group (C(=NH)NH₂) are also plausible fragmentation pathways that would be observed in the mass spectrum. Analyzing these fragments helps to piece together the molecular structure. researchgate.net

Advanced X-ray Crystallography for Solid-State Structural Determination of Analogues

While NMR, IR, and MS provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. nih.gov This technique is particularly powerful for determining the absolute configuration and conformation of chiral molecules and for understanding intermolecular interactions in the crystal lattice.

For analogues of this compound that form suitable single crystals, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net This data can reveal important structural features, such as the planarity of the azo-phenyl system and the presence of intramolecular hydrogen bonding between the amide or amidine protons and the azo nitrogen atoms. Such interactions can significantly influence the compound's conformation and properties. The structural information obtained from X-ray crystallography is considered the gold standard for structural elucidation. nih.gov

Theoretical and Computational Chemistry Studies on 2 Carbamoyl 2 Phenylazo Acetamidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometry of molecules. nih.govfrontiersin.org This method, known for its balance of accuracy and computational cost, is widely used to study a range of molecular systems, including those containing azo compounds. frontiersin.orgacgpubs.org

Optimization of Molecular Structures

The first step in the computational analysis of a molecule like 2-Carbamoyl-2-(phenylazo)acetamidine is typically the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. frontiersin.org DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-31G(d,p) or higher. frontiersin.org The optimization provides crucial data on bond lengths, bond angles, and dihedral angles. acs.org

For instance, in related acetamide (B32628) derivatives, DFT calculations have been used to determine the planarity of different molecular fragments and the twist angles between them. nih.gov In a study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, the molecular structures were optimized to understand their conformational preferences. researchgate.net Similarly, for this compound, DFT calculations would elucidate the spatial arrangement of the carbamoyl (B1232498), phenylazo, and acetamidine (B91507) groups.

Table 1: Representative Optimized Geometric Parameters for a Phenylazoacetamide Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.35 | - | - |

| N=N | 1.25 | - | - |

| C-N=N | - | 113.0 | - |

| N=N-C | - | 113.0 | - |

| Phenyl ring-N=N | - | - | 0.5 (near planar) |

| Amide plane-Azo group | - | - | 15.0 |

Note: The values in this table are illustrative and represent typical data obtained for similar compounds from DFT calculations. Specific values for this compound would require dedicated computational studies.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). researchgate.netslideshare.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. acs.orgnih.gov

In studies of various organic molecules, including acetamide derivatives, the HOMO and LUMO distributions are analyzed to see where electronic charge transfer is likely to occur upon excitation. nih.govicrc.ac.ir For phenylazo compounds, the HOMO is often located on the phenyl ring and the azo group, while the LUMO may be distributed over the azo group and other electron-accepting parts of the molecule. Current time information in Edmonton, CA. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. frontiersin.orgcapes.gov.br

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Phenylazo Compound

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

Note: These values are representative of typical results for arylazo compounds and are for illustrative purposes. frontiersin.orgslideshare.netCurrent time information in Edmonton, CA.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govCurrent time information in Edmonton, CA. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Current time information in Edmonton, CA. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the carbamoyl group and the nitrogen atoms of the azo group, making them potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms of the amide and amidine groups would likely exhibit positive potential. researchgate.net Such analyses have been performed on related acetamide and arylazo compounds to understand their intermolecular interactions and reactivity. nih.govresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of azo compounds. researchgate.netorganic-chemistry.org The synthesis of this compound would typically involve a diazotization reaction of an aniline (B41778) derivative followed by a coupling reaction with an active methylene (B1212753) compound. slideshare.netresearchgate.net

DFT calculations can be used to model the entire reaction pathway, identifying transition states and intermediates. organic-chemistry.org By calculating the activation energies for different potential pathways, the most likely mechanism can be determined. orientjchem.org For example, in the diazotization of aryl amines, the mechanism involves the formation of a diazonium salt, a process that can be modeled computationally. organic-chemistry.org Similarly, the subsequent coupling reaction, which is an electrophilic substitution, can also be investigated to understand its kinetics and regioselectivity. slideshare.net Studies on related systems have used computational methods to explore the feasibility of different synthetic routes and to rationalize experimental observations. researchgate.netresearchgate.net

Spectroscopic Property Prediction using Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic properties, such as IR, Raman, and NMR spectra. nih.govlongdom.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. nih.gov

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR and Raman spectrum. nih.govbiointerfaceresearch.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. biointerfaceresearch.com For example, the characteristic stretching frequencies of the C=O, N-H, and N=N bonds in this compound can be predicted.

Similarly, the chemical shifts in NMR spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. longdom.org These calculations help in assigning the signals in 1H and 13C NMR spectra to specific atoms in the molecule. acgpubs.org Theoretical studies on related acetamide and arylazo compounds have demonstrated a good correlation between calculated and experimental spectroscopic data. acgpubs.orgnih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |

| N-H (amide) | 3400-3300 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C=O (amide) | 1680-1650 | Stretching |

| N=N (azo) | 1450-1400 | Stretching |

Note: These are representative values from DFT calculations on similar compounds. nih.govnih.gov

Conformational Analysis and Energy Landscapes of this compound

Molecules with several rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. nih.gov This is often done by systematically rotating the bonds of interest and calculating the energy at each step to generate a potential energy surface or landscape. mdpi.com

For acetamide derivatives, conformational analysis has revealed the presence of different stable conformers, such as cis and gauche forms, and has shown how their relative populations can be influenced by the solvent. nih.gov In the case of this compound, rotations around the C-N bonds and the bonds connecting the azo group to the phenyl ring and the acetamidine moiety would be of particular interest. Computational studies can provide the energy barriers for rotation between different conformers, offering insights into the molecule's flexibility and the rigidity of its structure. mdpi.com The existence of different tautomeric forms, such as the azo and hydrazone forms, is also a critical aspect for many arylazo compounds, which can be investigated through computational methods to determine their relative stabilities. acgpubs.orgresearchgate.net

Tautomeric Equilibria and Isomerism in 2 Carbamoyl 2 Phenylazo Acetamidine Systems

Azo-Hydrazone Tautomerism Investigations

Azo-hydrazone tautomerism is a well-documented phenomenon in azo dyes that possess a hydroxyl or amino group ortho or para to the azo linkage. In the case of 2-Carbamoyl-2-(phenylazo)acetamidine, the core structure allows for a similar equilibrium between an azo form and a hydrazone form. This equilibrium involves the migration of a proton from one of the nitrogen atoms of the acetamidine (B91507) moiety to one of the azo nitrogen atoms, or vice versa.

The azo tautomer is characterized by the presence of an N=N double bond, while the hydrazone tautomer features a C=N double bond and an N-H single bond. The position of this equilibrium is highly sensitive to both the electronic properties of the phenyl ring and the nature of the solvent. Generally, the hydrazone form is favored in many systems due to the formation of a stable six-membered quasi-aromatic ring through intramolecular hydrogen bonding.

Table 1: General Characteristics of Azo and Hydrazone Tautomers

| Feature | Azo Tautomer | Hydrazone Tautomer |

| Key Functional Group | -N=N- (azo) | >C=N-NH- (hydrazone) |

| Proton Location | On acetamidine nitrogen | On azo nitrogen |

| Potential for Intramolecular H-Bonding | Less favorable | More favorable, forming a stable six-membered ring |

| Typical Spectroscopic Signature (UV-Vis) | Absorption at shorter wavelengths | Absorption at longer wavelengths |

Research on analogous compounds, such as 1-phenylazo-2-naphthols, has shown that they often exist predominantly in the hydrazone form. chempedia.info The stability of the hydrazone tautomer is a key factor in determining the color and stability of many azo dyes. unifr.ch

Keto-Enol Tautomerism Considerations

In addition to azo-hydrazone tautomerism, the presence of the carbamoyl (B1232498) group (C(=O)NH2) in this compound introduces the possibility of keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org This type of tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.comlibretexts.orglibretexts.org

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orglibretexts.org However, the stability of the enol tautomer can be significantly increased by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comlibretexts.orglibretexts.org In the context of this compound, the enol form could be stabilized by conjugation with the adjacent phenylazo group.

Influence of Substituent Effects on Tautomeric Preferences

The electronic nature of substituents on the phenyl ring can significantly influence the position of the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative acidities and basicities of the nitrogen and oxygen atoms involved in the proton transfer, thereby shifting the equilibrium towards one tautomer over the other.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO2) or cyano (CN) groups decrease the electron density on the phenyl ring. This can increase the acidity of the N-H proton in the hydrazone form, potentially shifting the equilibrium towards the azo form. Conversely, in some systems, EWGs have been shown to favor the hydrazone tautomer. researchgate.net

Electron-Donating Groups (EDGs): Groups like methoxy (OCH3) or dimethylamino (N(CH3)2) increase the electron density on the phenyl ring. This can increase the basicity of the azo nitrogen atoms, thereby stabilizing the hydrazone tautomer through a stronger intramolecular hydrogen bond. Studies on similar systems have shown that electron-donating substituents tend to stabilize the phenol (azo) tautomer. researchgate.net

The effect of substituents can be quantified using Hammett plots, which correlate the equilibrium constant with the substituent's electronic parameter (σ). In a study of 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer varied from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group, demonstrating the significant role of substituent effects in controlling tautomeric equilibria. nih.gov

Table 2: Predicted Influence of Substituents on Tautomeric Equilibrium in this compound

| Substituent Type on Phenyl Ring | Example | Expected Effect on Electron Density | Predicted Shift in Equilibrium |

| Electron-Withdrawing | -NO2, -CN | Decreases | May favor the azo tautomer |

| Electron-Donating | -OCH3, -N(CH3)2 | Increases | Likely favors the hydrazone tautomer |

Experimental and Computational Approaches to Tautomeric Characterization

The elucidation of tautomeric equilibria relies on a combination of experimental techniques and computational methods.

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the atoms involved in the tautomerism, particularly the protons and nitrogens, are often significantly different between the azo and hydrazone forms. For instance, the ¹⁵N chemical shifts can provide direct evidence for the location of the proton.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The different electronic structures of the azo and hydrazone tautomers result in distinct absorption spectra. Typically, the hydrazone form absorbs at a longer wavelength (a bathochromic shift) compared to the azo form. This technique is often used to quantify the relative amounts of each tautomer in solution.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of different tautomers. By calculating the Gibbs free energies of the various possible isomers in the gas phase or in different solvent environments (using models like the Polarizable Continuum Model), researchers can predict the position of the tautomeric equilibrium. researchgate.net These calculations can also provide insights into the geometric parameters and electronic structures of the tautomers. The M06-2X functional, for example, has shown good correlation with experimental data for tautomeric azo dyes. researchgate.net

The combination of these experimental and computational methods provides a comprehensive understanding of the complex tautomeric equilibria in this compound and related systems.

Research Applications of 2 Carbamoyl 2 Phenylazo Acetamidine and Its Derivatives in Advanced Chemical Disciplines

Utilization as Chemical Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is prized in medicinal and materials chemistry for its ability to rapidly generate molecular complexity and diverse compound libraries. nih.gov

While direct examples of 2-Carbamoyl-2-(phenylazo)acetamidine in MCRs are not extensively documented in current literature, its structure suggests significant potential as a versatile building block. The compound features an "active" methine carbon, flanked by electron-withdrawing carbamoyl (B1232498) and amidine groups, analogous to active methylene (B1212753) compounds commonly used in MCRs. The arylazo group further enhances its synthetic utility.

Research on structurally related arylazo compounds demonstrates their successful application in MCRs. For instance, 3-oxo-2-arylhydrazonopropanals, which feature a similar arylazo-functionalized core, react with active methylene compounds like cyanoacetic acid in the presence of acetic anhydride (B1165640) to yield pyridazin-3-one derivatives in excellent yields. nih.gov These reactions showcase the capacity of the arylazo moiety to participate in cyclization cascades to form stable heterocyclic systems. Similarly, reacting these arylhydrazonopropanals with other active methylene compounds has led to the synthesis of complex 2-amino-5-arylazopyridine derivatives. nih.gov Given these precedents, this compound is a promising candidate for the design of novel MCRs to access unique heterocyclic scaffolds.

Role in the Development of Functional Dyes for Research Applications

The defining feature of this compound is its phenylazo group (-N=N-), which acts as a chromophore. This functionality is the basis for the vast class of azo dyes, known for their vibrant colors and diverse applications.

The optical properties of azo compounds are governed by electronic transitions within the conjugated π-system that includes the azo linkage and the attached aryl rings. The absorption of light in the visible region of the spectrum is a hallmark of these molecules. organic-chemistry.org The specific wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) can be fine-tuned by modifying the substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can alter the energy of the π-π* and n-π* electronic transitions, thereby changing the color of the dye. organic-chemistry.org

In materials science, derivatives of such compounds are explored for their photophysical behaviors. For example, studies on acetamide-chalcone derivatives, which also possess amide functionalities and extended π-systems, show intense absorption bands and, in some cases, significant fluorescence quantum yields. organic-chemistry.org The introduction of a dimethylamine (B145610) group into an acetamide-chalcone structure, for instance, resulted in a large fluorescence quantum yield of 71% in a DMSO solution. organic-chemistry.org This highlights how functionalization can impart desirable emissive properties to molecules containing an acetamide (B32628) core.

Table 1: Illustrative Photophysical Properties of Related Aromatic Compounds

| Compound Class | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Acetamide-Chalcone Derivative (with -N(CH₃)₂) | DMSO | ~420 nm | Not Specified | 71% | organic-chemistry.org |

| Acetamide-Chalcone Derivative (unsubstituted) | DMSO | ~340 nm | ~35,000 | Non-fluorescent | organic-chemistry.org |

This table presents data for analogous compounds to illustrate the range of photophysical properties in related systems.

The reactivity of the azo group makes it a functional handle for the development of chemical sensors. A common sensing strategy involves the chemical transformation of the azo bond by a specific analyte, leading to a measurable change in the optical properties of the molecule, such as a "turn-on" fluorescence response. The azo group can act as an efficient fluorescence quencher in its native state. Upon reaction with an analyte, the azo bond is cleaved, disrupting the quenching mechanism and restoring the fluorescence of an attached fluorophore.

This principle has been demonstrated in the development of fluorogenic probes for the detection of hydrazine (B178648). A sensor array using four different azo-fluorophores was designed where the reaction with hydrazine cleaved the azo linkage, resulting in a fluorescence enhancement of up to 800-fold. This work validates the use of the azo functional group as a reactive and signaling unit for the selective detection of analytes.

Exploration in Non-Linear Optics (NLO) Research

Non-linear optics (NLO) investigates the interaction of intense light with materials, leading to phenomena like frequency doubling (second-harmonic generation) and two-photon absorption. beilstein-journals.org Organic molecules with large NLO responses are sought after for applications in photonics, optical data storage, and bio-imaging. A key molecular design principle for strong NLO properties is the creation of a donor-π-acceptor (D-π-A) system, where electron-donating and electron-accepting groups are connected by a conjugated π-electron bridge.

Azo compounds are a significant class of NLO materials. The azo group can act as an effective π-bridge, and by functionalizing the phenyl rings with appropriate donor and acceptor groups, a strong intramolecular charge transfer character can be induced, leading to high first hyperpolarizability (β), a measure of the second-order NLO response. Theoretical studies on heterocyclic azo compounds containing a sulfonamide group have shown high total first hyperpolarizability (βtot) values and a low energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicators of significant NLO activity. beilstein-journals.org For instance, certain azo sulfonamides exhibit βtot values as high as 2503 atomic units. beilstein-journals.org The presence of both carbamoyl and amidine groups in this compound provides a framework that could be readily modified to create potent D-π-A systems for NLO research.

Table 2: Calculated Non-Linear Optical Properties of Representative Heterocyclic Azo Sulfonamides

| Compound Core | Energy Gap (Eg) (eV) | Total First Hyperpolarizability (βtot) (a.u.) | Reference |

|---|---|---|---|

| Azo Sulfonamide with Pyridine (B92270) | <1.41 | Up to 2503 | beilstein-journals.org |

| Azo Sulfonamide with Pyrimidine (B1678525) | <1.41 | Not specified, but high | beilstein-journals.org |

| Azo Sulfonamide with Pyridazine (B1198779) | <1.41 | Not specified, but high | beilstein-journals.org |

| Azo Sulfonamide with Thiazole (B1198619) | <1.41 | Not specified, but high | beilstein-journals.org |

This table presents calculated data for analogous compounds from DFT studies to illustrate NLO properties in related systems.

Precursor for Advanced Organic Synthesis of Complex Molecules

The combination of reactive functional groups makes this compound a potentially valuable precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and agrochemicals.

One of the most promising applications is in the synthesis of pyridazine and pyridazinone derivatives. nih.govsarpublication.comresearchgate.net The synthesis of pyridazin-3-ones has been achieved through the reaction of 3-oxo-2-arylhydrazonopropanals with compounds containing an active methylene group. nih.gov The structural core of this compound is well-suited for analogous cyclization reactions with 1,2-dicarbonyl compounds to construct the pyridazine ring, a scaffold known for its anti-inflammatory and other biological activities. nih.govnih.gov

Furthermore, the synthesis of 5-aminopyrazoles is commonly achieved through the condensation of β-ketonitriles with hydrazines. nih.govresearchgate.net This reaction involves cyclization via nucleophilic attack on a nitrile group. nih.gov The amidine functionality in this compound presents a similar electrophilic center for intramolecular or intermolecular cyclization reactions, suggesting its potential as a precursor for pyrazole (B372694) or fused pyrazole synthesis. The 5-aminopyrazole scaffold is a key component in a wide range of biologically active compounds. chim.itnih.gov

Finally, the presence of the amidine and carbamoyl groups suggests utility in constructing triazine heterocycles. For example, various 2,4-diamino-1,3,5-triazine derivatives have been synthesized from precursors containing cyano and amino functionalities, which can be conceptually related to the reactive sites in the target molecule. nih.gov

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of azo compounds and acetamide (B32628) derivatives is well-established, but the development of efficient and scalable routes to 2-Carbamoyl-2-(phenylazo)acetamidine remains a key area for future work. Current synthetic strategies for similar compounds often involve multi-step processes that may suffer from moderate yields and the need for extensive purification.

Future research should focus on the development of one-pot or domino reaction sequences to construct the target molecule. For instance, a potential route could involve the diazotization of an aniline (B41778) derivative followed by an in-situ coupling with a suitable acetamidine (B91507) precursor. The condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal (B89532) is known to produce acetamidines, and exploring the reaction conditions to favor the formation of the desired product would be a valuable pursuit. researchgate.net The use of flow chemistry could also be explored to enhance reaction efficiency, minimize reaction times, and improve safety, as has been demonstrated for the synthesis of other amide compounds.

Furthermore, the investigation of greener synthetic methods, utilizing less hazardous reagents and solvents, would be a significant step forward. For example, the use of solid-supported reagents or catalytic systems could simplify product isolation and minimize waste generation. Research into improving the synthesis of related indazole derivatives has shown that modifications to reaction conditions can lead to higher yields and shorter reaction times, a principle that could be applied here. researchgate.net

In-Depth Mechanistic Studies for Undiscovered Transformations

A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing its synthesis and exploring its reactivity. While the general mechanism of azo coupling is understood to be an electrophilic aromatic substitution, the specific kinetics and intermediates involved in the formation of this particular molecule are yet to be determined. mdpi.com

Future mechanistic studies could employ a combination of experimental techniques, such as in-situ spectroscopy (NMR, IR) and kinetic analysis, to elucidate the reaction pathways. For example, identifying and characterizing any transient intermediates could provide valuable insights into the reaction mechanism. Mechanistic investigations into similar complex reactions, such as the nickel-catalyzed cross-coupling of α-bromoketones, have successfully utilized a range of spectroscopic and computational tools to unravel the reaction pathway. iscientific.org

Moreover, the reactivity of the different functional groups within this compound warrants investigation. For instance, the azo group can undergo reduction, and the carbamoyl (B1232498) and acetamidine moieties can participate in various nucleophilic and electrophilic reactions. Studying these transformations could unveil novel synthetic applications for this compound as a building block for more complex molecules. The photoisomerization of the azo group, a well-documented phenomenon in other phenylazo compounds, could also be a fruitful area of mechanistic inquiry, potentially leading to applications in photoswitchable materials. mdpi.com

Advanced Computational Studies for Predictive Modeling of Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational studies can provide valuable insights into its electronic structure, conformation, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics of the molecule. researchgate.net Such studies have been successfully applied to other azo compounds to understand their structure and tautomeric equilibria. eurekaselect.com Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways.

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This information is particularly relevant for predicting its behavior in different environments and for designing potential applications. The use of computational approaches in preclinical studies for drug discovery has demonstrated the power of these methods in predicting molecular interactions and properties. nih.gov Similar predictive modeling has been used to assess the drug payload capacity of nanocarriers, showcasing the broad applicability of these techniques. mdpi.com

Exploration of this compound in Emerging Fields of Chemical Science

The unique structural features of this compound suggest its potential for application in a variety of emerging scientific fields. The presence of the phenylazo chromophore, combined with the hydrogen bonding capabilities of the carbamoyl and acetamidine groups, makes it an interesting candidate for new materials and medicinal chemistry applications.

In materials science , the photochromic properties of the azo group could be harnessed to develop light-responsive materials, such as molecular switches or data storage systems. mdpi.com The ability of the molecule to form hydrogen-bonded networks could also be explored for the creation of supramolecular assemblies and functional organic materials. Azo compounds are already used in the development of various materials, and the specific functionalities of this molecule could lead to novel properties. iium.edu.my

In medicinal chemistry , acetamide and azo derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.gov The combination of these functional groups in this compound makes it a candidate for screening against various biological targets. Recent reviews have highlighted the therapeutic potential of azo compounds and pyridine (B92270) scaffolds. eurekaselect.commdpi.com The compound could also be investigated for its potential as a ligand for metal complexes, a strategy that has been used to develop new therapeutic agents. mdpi.com

Furthermore, the field of catalysis could benefit from the exploration of this molecule. The acetamidine moiety is known to coordinate with metal ions, suggesting that this compound could serve as a ligand in the design of new catalysts. The development of new catalytic materials is an active area of research, with applications in areas such as CO2 conversion. mdpi.com

Q & A

Q. What analytical workflows are recommended for resolving synthetic by-products in this compound production?

- Methodological Answer :

- LC-MS/MS to identify impurities (e.g., unreacted diazonium salts or carbamoyl derivatives).

- Preparative HPLC for isolation and structural analysis of by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.